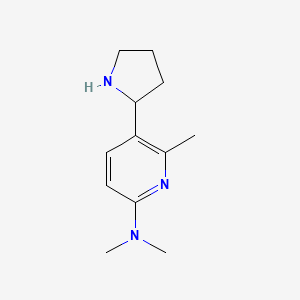

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N,N,6-trimethyl-5-pyrrolidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-9-10(11-5-4-8-13-11)6-7-12(14-9)15(2)3/h6-7,11,13H,4-5,8H2,1-3H3 |

InChI Key |

CNDMPEUFKDLJCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N(C)C)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and coupling processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine, also known by its CAS number 1341915-79-4, is a compound of significant interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.

Chemical Properties and Structure

This compound is characterized by a pyridine ring substituted with a trimethyl group and a pyrrolidine moiety. Its molecular structure contributes to its biological activity, making it a candidate for various pharmaceutical applications.

Pharmacological Potential

Research indicates that this compound has potential as a pharmacological agent. Specifically, derivatives of pyridine and pyrrolidine have been studied for their effects on various biological targets:

- Dopamine Receptors : Compounds similar to this compound are being investigated for their ability to modulate dopamine receptor activity, which is crucial in treating disorders like schizophrenia and Parkinson's disease .

- Antidepressant Activity : Some studies suggest that pyridine derivatives may exhibit antidepressant-like effects in animal models, indicating potential therapeutic uses in mood disorders .

Neuroprotective Effects

Preliminary studies have shown that compounds with similar structures may provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease, where maintaining neuronal health is critical .

Anticancer Research

There is emerging evidence suggesting that this compound could play a role in cancer therapy. Compounds targeting specific pathways involved in tumor growth have been synthesized based on its structure, aiming to inhibit cancer cell proliferation .

Case Study Analysis

A meta-analysis of case studies involving similar compounds has revealed significant insights into their efficacy and safety profiles. For instance:

- Study on Dopaminergic Activity : A case study involving the administration of pyridine derivatives demonstrated enhanced dopaminergic signaling in rodent models, suggesting potential applications in treating dopamine-related disorders .

Table 2: Summary of Relevant Case Studies

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine with structurally related compounds from the evidence:

*Values for the target compound are extrapolated from ; experimental validation required.

Key Differences and Implications

- Pyrrolidine vs. Oxadiazole/Tetrahydropyran: The pyrrolidine ring (target and ) may enhance blood-brain barrier penetration, whereas oxadiazole () or tetrahydropyran groups could improve aqueous solubility or target selectivity.

Biological Activity :

Biological Activity

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, synthesis, structural characteristics, and potential applications in pharmaceutical development.

Structural Characteristics

This compound features a pyridine ring and a pyrrolidine moiety, with three methyl groups attached to the nitrogen atom at position N. This unique structure contributes to its chemical properties and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃ |

| CAS Number | 1341915-79-4 |

| Structural Features | Pyridine ring, pyrrolidine moiety, methyl groups |

Biological Activity

Research indicates that this compound exhibits significant biological activity that may be relevant for pharmaceutical applications. Its ability to interact with specific biological targets suggests potential effects on enzyme activity and receptor binding.

- Pharmacological Potential : Preliminary studies indicate that this compound may influence various biological pathways, making it a candidate for further investigation in drug development .

- Mechanisms of Action : The compound's structural features allow it to potentially modulate enzyme activities or bind to receptors involved in critical physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound. These findings provide insights into its potential therapeutic roles:

Anticancer Activity

A study on similar pyridine derivatives revealed promising anticancer properties. For instance, compounds exhibiting structural similarities demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa and CaCo-2 cells. The IC50 values reported for these derivatives ranged from 1.143 µM to 9.27 µM against specific cell lines .

Enzyme Inhibition

Research has shown that certain derivatives can inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases . The inhibition of these enzymes by related compounds suggests a potential pathway for therapeutic intervention.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that leverage its unique structural components. The compound's versatility makes it an attractive intermediate in the synthesis of various pharmaceuticals.

Synthesis Steps

- Formation of Pyridine Ring : Initial reactions focus on constructing the pyridine framework.

- Pyrrolidine Integration : Subsequent steps involve adding the pyrrolidine moiety.

- Methylation : Final methylation steps enhance the compound's stability and biological activity.

Q & A

Basic: What are the primary synthetic routes for N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pre-functionalized pyridine intermediates. Key steps include:

- Substrate preparation : Halogenation at the 5-position of the pyridine ring to enable coupling with pyrrolidine derivatives.

- Coupling conditions : Use of Pd catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos, and bases such as NaOtBu in solvents like dioxane or dichloromethane (DCM) at 80–100°C .

- Methylation : Sequential N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Optimization : Yield improvements (≥70%) require strict anhydrous conditions, controlled temperature, and catalyst-to-ligand ratios (1:2–1:3) .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify methyl group positions, pyrrolidine ring conformation, and amine proton environments. Aromatic protons on the pyridine ring typically appear as doublets (δ 7.5–8.5 ppm) .

- HPLC-MS : Purity assessment (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H]⁺ ~220–230 m/z) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or substituent orientation, particularly for the pyrrolidine ring (if crystalline derivatives are obtainable) .

Basic: What preliminary biological screening approaches are recommended for this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Screen for binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) at concentrations of 1–100 µM.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for enzyme interactions (e.g., kinases or phosphatases).

- Cell viability assays : Test cytotoxicity in HEK293 or SH-SY5Y cell lines using MTT assays (48–72 hr exposure, IC₅₀ determination) .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding data?

Answer:

- Docking refinement : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for ligand flexibility and solvent effects. Compare binding poses with X-ray crystallography data (if available) .

- Mutagenesis studies : Target residues identified in docking (e.g., receptor active sites) for alanine scanning to validate critical interactions.

- SPR/ITC cross-validation : Replicate experiments under varying buffer conditions (pH 7.4 vs. 8.0) to assess pH-dependent binding discrepancies .

Advanced: What strategies optimize regioselectivity during functionalization of the pyridine ring?

Answer:

- Directing groups : Introduce temporary groups (e.g., boronic esters at the 3-position) to steer electrophilic substitution to the 5-position.

- Metal-mediated catalysis : Use Pd(0) with sterically hindered ligands (e.g., tBuBrettPhos) to favor coupling at the 5-position over 2- or 4-positions.

- Solvent effects : Polar aprotic solvents (DMSO or DMF) enhance nucleophilic attack at electron-deficient positions .

Advanced: How do structural modifications (e.g., methyl vs. cyclopropyl groups) impact biological activity and pharmacokinetics?

Answer:

- Methyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation. Compare N,N,6-trimethyl derivatives with cyclopropyl analogs ( ) via liver microsome assays.

- Pyrrolidine vs. piperidine : The smaller pyrrolidine ring ( vs. 19) may improve blood-brain barrier penetration (logP <3.5) but reduce aqueous solubility.

- SAR studies : Systematically replace substituents and assess changes in IC₅₀ (enzymatic assays) and clearance rates (in vitro/in vivo PK models) .

Advanced: How can researchers address low crystallinity issues during structural analysis?

Answer:

- Co-crystallization : Add small-molecule additives (e.g., triethylamine) to stabilize hydrophobic interactions.

- Derivatization : Introduce heavy atoms (e.g., bromine at the 4-position) or form salts (e.g., HCl or trifluoroacetate) to enhance crystal packing.

- Synchrotron radiation : Use high-intensity X-rays to resolve weak diffraction patterns from microcrystalline samples .

Advanced: What analytical methods validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hr. Monitor degradation via UPLC-MS/MS to identify labile sites (e.g., amine or pyrrolidine groups) .

- Plasma stability assays : Incubate with human plasma (4 hr, 37°C) and quantify parent compound loss using LC-MS.

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; assess physical (DSC/TGA) and chemical (HPLC) changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.